Pyrimido[5,4-e][1,2,4]triazin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimido[5,4-e][1,2,4]triazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRGWFMDSYTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN=C2N=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295363 | |
| Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19359-15-0 | |
| Record name | NSC101499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimido[5,4-e][1,2,4]triazin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of the Pyrimido 5,4 E Ontosight.ainih.govresearchgate.nettriazine Core in Heterocyclic Chemistry
The Pyrimido[5,4-e] ontosight.ainih.govresearchgate.nettriazine core is a notable member of the fused heterocyclic family, a class of organic compounds where two or more rings share atoms. ontosight.aiderpharmachemica.com This particular structure results from the annulation of a pyrimidine (B1678525) ring with a 1,2,4-triazine (B1199460) ring. ontosight.ai The 1,2,4-triazine moiety is an analogue of the six-membered benzene (B151609) ring in which three carbon atoms have been replaced by nitrogen atoms. nih.gov This high nitrogen content imparts specific electronic properties that influence the molecule's reactivity and its interactions with biological targets. ontosight.ai
Fused pyrimidines are of considerable interest due to their prevalence in biologically significant molecules, including purines and pteridines, which are fundamental components of nucleic acids. derpharmachemica.com The fusion of a pyrimidine ring with other heterocyclic systems, such as a triazine, can lead to hybrid structures with enhanced or novel pharmacological activities. derpharmachemica.com The resulting bicyclic system is a planar, aromatic structure that serves as a robust scaffold in medicinal chemistry. ontosight.ai The significance of this core is underscored by its presence in natural and synthetic pharmaceutical products that exhibit a broad spectrum of biological effects. nih.gov
Overview of Current Academic Research Trajectories for Pyrimido 5,4 E Ontosight.ainih.govresearchgate.nettriazin 5 Amine and Structural Analogues
De Novo Synthesis Approaches to the Pyrimido[5,4-e]benchchem.comnih.govnih.govtriazine Scaffold
De novo synthesis provides a versatile platform for the construction of the core pyrimido[5,4-e] nih.govnih.govtriazine structure from acyclic or simpler cyclic precursors. These methods are fundamental in generating structural diversity for various applications.
Condensation and Cyclization Reactions Utilizing Precursors
A prevalent and effective method for the synthesis of pyrimido[5,4-e] nih.govnih.govtriazines involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes. nih.gov This initial reaction typically forms hydrazone intermediates. nih.gov Subsequent intramolecular cyclization, often induced by nitrosation with agents like nitrous acid (HNO₂), leads to the formation of the fused triazine ring. nih.gov
One documented route involves a three-step process starting with the condensation of preformed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil. nih.gov This is followed by a reductive ring closure to yield the pyrimido[5,4-e] nih.govnih.govtriazine-5,7(1H,6H)-dione core. nih.gov This strategy has been successful in creating a range of analogues with substitutions at the N1, C3, and N8 positions. nih.gov For instance, the reaction of 6-hydrazinyluracil with different aromatic aldehydes in ethanol (B145695) at room temperature produces hydrazones in good yields. nih.gov These intermediates can then be cyclized to form the target pyrimido[5,4-e] nih.govnih.govtriazines. nih.gov The reaction conditions for these steps can vary, including refluxing in ethanol or using reagents like sodium nitrite (B80452) in acetic acid. nih.govresearchgate.net
Table 1: Examples of Precursors and Conditions for Pyrimido[5,4-e] nih.govnih.govtriazine Synthesis
| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product Type |
| 6-hydrazinyluracil | Aromatic aldehydes | EtOH, rt (condensation); NaNO₂/AcOH, Reflux (cyclization) | Pyrimido[5,4-e] nih.govnih.govtriazines |
| Alkyl/Aryl hydrazones | 6-chloro-3-methyl-5-nitrouracil | Zinc, ammonium (B1175870) chloride, aq EtOH, reflux | N1-substituted pyrimido[5,4-e] nih.govnih.govtriazine-5,7(1H,6H)-diones |
| Monosubstituted hydrazines | Aromatic aldehydes | EtOH or THF, reflux | Hydrazone intermediates |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like pyrimido[5,4-e] nih.govnih.govtriazines. These one-pot reactions combine three or more reactants to form a product that incorporates substantial portions of all the starting materials. While specific MCRs for the direct synthesis of pyrimido[5,4-e] nih.govnih.govtriazin-5-amine are not extensively detailed in the provided context, the principles of MCRs are well-established for other fused pyrimidine (B1678525) systems and related heterocycles. For instance, a three-component reaction has been reported for the synthesis of pyrimido[2,1-c] nih.govnih.govtriazine derivatives. researchgate.net The development of similar strategies for the pyrimido[5,4-e] nih.govnih.govtriazine core is a promising area for future research, potentially streamlining the synthesis and allowing for rapid generation of compound libraries.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. tsijournals.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of the pyrimido[5,4-e] nih.govnih.govtriazine system. researchgate.net
The benefits of microwave irradiation include rapid and uniform heating, which can accelerate reaction rates and facilitate reactions that are sluggish under conventional conditions. nih.gov For example, a microwave-assisted approach has been described for the parallel synthesis of a library of toxoflavin derivatives, which are based on the pyrimido[5,4-e] nih.govnih.govtriazine-5,7-(1H,6H)-dione scaffold. researchgate.net This method allows for the efficient de novo generation of the heterocyclic core and the facile introduction of diverse substituents. researchgate.net The use of microwave irradiation in the synthesis of related fused pyrimidine systems has also been shown to be highly effective, suggesting its broad applicability in this area of heterocyclic chemistry. tsijournals.com
Functionalization and Derivatization Strategies for Pyrimido[5,4-e]benchchem.comnih.govnih.govtriazin-5-amine Analogues
The functionalization and derivatization of the pyrimido[5,4-e] nih.govnih.govtriazine core are crucial for modulating the biological and physicochemical properties of these compounds. Strategic introduction of various substituents at different positions of the heterocyclic scaffold allows for the fine-tuning of their activity and the exploration of structure-activity relationships.
Introduction of Substituents at Specific Ring Positions (e.g., C-3, N-1, N-6, N-8)
The pyrimido[5,4-e] nih.govnih.govtriazine ring system offers several positions for the introduction of substituents, with the C-3, N-1, N-6, and N-8 positions being common targets for modification. A novel synthetic route has been developed that allows for the incorporation of both aryl and alkyl groups at the N-1 position of the pyrimido[5,4-e] nih.govnih.govtriazine-5,7(1H,6H)-dione core, broadening the scope of accessible analogues. nih.gov This methodology has also been extended to create derivatives with variable substitution at the N-1, C-3, and N-8 positions. nih.gov The ability to introduce a wide range of substituents is critical for lead optimization in drug discovery programs. nih.gov
Regioselective Alkylation and Amination Reactions
Regioselective reactions are essential for the controlled functionalization of the pyrimido[5,4-e] nih.govnih.govtriazine scaffold, ensuring that substituents are introduced at the desired positions. A method for the regioselective functionalization of N-1(N-8)-unsubstituted congeners at the N-8 position with alkyl and alkaryl halides has been reported. nih.gov This is achieved by using methylhydrazine as a surrogate for hydrazine (B178648) in the initial synthesis, followed by regiospecific alkylation of the resulting N-8-H pyrimidotriazinediones. nih.gov Such regioselective alkylation is a valuable tool for creating specific structural analogues for biological evaluation. While the provided information focuses more on alkylation, the principles of regioselective synthesis can also be applied to amination reactions to introduce diverse amino groups at specific positions of the heterocyclic core.
Heteroannelation onto the Pyrimido[5,4-e]nih.govnih.govresearchgate.nettriazine Nucleus
Heteroannelation refers to the fusion of an additional heterocyclic ring onto an existing ring system. This synthetic strategy is pivotal in medicinal chemistry for creating novel polycyclic scaffolds with potentially enhanced or unique biological activities. In the context of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine core, heteroannelation allows for the expansion of its chemical space, leading to the development of diverse structural analogues.
One prominent strategy involves the construction of a new ring fused to the pyrimidine or triazine portion of the nucleus. For instance, derivatives of pyrimido[5,4-e]tetrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine, a novel heterocyclic system, have been synthesized. researchgate.net This synthesis is achieved through the reaction of 5-hydrazinyl-1H-tetrazole with appropriate pyrimidine precursors, leading to the formation of a tetrazole ring fused to the triazine part of the pyrimidotriazine system. researchgate.net
Another approach involves the reaction of substituted 1,2,4-triazines with reagents that build a new fused ring. For example, 4-amino-3-mercapto-1,2,4-triazine derivatives can be reacted with phenacyl halides. researchgate.net This reaction can lead to the formation of S-phenacyl derivatives, which can then undergo intramolecular cyclization to yield triazino[3,4-b] nih.govresearchgate.netnih.govthiadiazines, where a thiadiazine ring is fused to the triazine ring. researchgate.net Such reactions demonstrate the versatility of the triazine moiety in serving as a foundation for further annelation.
The strategic goal of heteroannelation is to introduce new functional groups and alter the electronic and steric properties of the parent molecule. The addition of fused rings can significantly impact the molecule's planarity, solubility, and ability to interact with biological targets. These modifications are crucial in the structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of pyrimidotriazine derivatives. nih.gov
Table 1: Examples of Heteroannelation Reactions
| Starting Material | Reagent(s) | Fused Ring System Formed | Resulting Compound Class |
|---|---|---|---|
| 5-Hydrazinyl-1H-tetrazole | Pyrimidine derivative | Tetrazole | Pyrimido[5,4-e]tetrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine |
Mechanism-Based Synthetic Route Development for Pyrimido[5,4-e]nih.govnih.govresearchgate.nettriazin-5-amine Synthesis
The development of efficient synthetic routes for pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazin-5-amine and its analogues relies heavily on a thorough understanding of the underlying reaction mechanisms. By dissecting the plausible pathways, chemists can optimize reaction conditions, select appropriate reagents, and control regioselectivity to achieve higher yields and purity.
Plausible Reaction Mechanisms in Pyrimidotriazine Formation
A common and effective route for the synthesis of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine scaffold begins with a substituted pyrimidine, such as 6-hydrazinyluracil. nih.govresearchgate.net The general mechanism involves several key steps:
Hydrazone Formation: The synthesis is often initiated by the condensation of 6-hydrazinyluracil with various aromatic or aliphatic aldehydes. nih.govnih.gov This reaction forms a Schiff base, specifically a hydrazone intermediate. This step is crucial as it introduces a substituent (derived from the aldehyde) that will ultimately be part of the newly formed triazine ring. nih.gov
Activation Step: The subsequent step involves the activation of the hydrazone for cyclization. A common method is nitrosation using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and an acid. nih.gov The nitrous acid reacts with the secondary amine of the hydrazone linker.
Ring Closure (Cyclization): Following activation, an intramolecular cyclization occurs. The activated intermediate undergoes a nucleophilic attack from the N1 nitrogen of the pyrimidine ring onto the electrophilic carbon of the hydrazone, leading to the closure of the 1,2,4-triazine (B1199460) ring. nih.govresearchgate.net This step is often the rate-determining step and is driven by the formation of a thermodynamically stable aromatic fused-ring system.
Aromatization: The cyclized intermediate then undergoes a final elimination or rearrangement step to yield the stable, aromatic pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine product. nih.gov
An alternative strategy involves the condensation of pre-formed hydrazones with an activated chlorouracil, followed by a reductive ring closure to construct the molecular framework. nih.gov
Intramolecular Cyclization Pathways and Driving Forces
Intramolecular cyclization is the cornerstone of pyrimidotriazine synthesis, where a linear precursor is transformed into the final fused heterocyclic system. The specific pathway depends on the chosen synthetic strategy and reagents.
One major pathway is initiated by nitrosation. nih.gov After the formation of the hydrazone from 6-hydrazinyluracil and an aldehyde, treatment with nitrous acid (HNO₂) leads to an N-nitroso intermediate. This intermediate is highly electrophilic and poised for cyclization. The intramolecular nucleophilic attack from a ring nitrogen of the pyrimidine onto the hydrazone carbon results in the formation of the new six-membered triazine ring. nih.govresearchgate.net
Another significant pathway is reductive cyclization . This method is employed when a nitro group is used as a precursor to an amino group that facilitates ring closure. For example, 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils can be cyclized upon treatment with a reducing agent like zinc dust in the presence of ammonium chloride. nih.gov The reduction of the nitro group to an amino group in situ generates a highly nucleophilic center that readily attacks the electrophilic imine carbon of the hydrazone moiety, triggering cyclization. nih.gov
The primary driving force for these intramolecular cyclization reactions is the formation of a highly stable, conjugated, and aromatic pyrimidotriazine ring system. The increase in entropy associated with the release of small molecules (like water or nitrogen gas, depending on the specific mechanism) also contributes to the thermodynamic favorability of the reaction. The planarity of the resulting fused system allows for extensive electron delocalization, which is a significant stabilizing factor.
Role of Specific Reagents in Mechanistic Pathways (e.g., Dimethylformamide-dimethylacetal (DMF-DMA), HNO₂)
The choice of reagents is critical in directing the reaction toward the desired pyrimidotriazine product and influencing the reaction mechanism.
Nitrous Acid (HNO₂): Nitrous acid, typically generated in situ from sodium nitrite and a mineral acid, plays a crucial role as a nitrosating agent in one of the primary synthetic routes. nih.gov In the synthesis of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines from 6-hydrazinyluracil-derived hydrazones, HNO₂ reacts with the hydrazone to form an N-nitroso derivative. nih.govresearchgate.net This transformation is key to the subsequent cyclization step. The introduction of the nitroso group activates the molecule, making the hydrazone carbon more electrophilic and susceptible to intramolecular nucleophilic attack by a pyrimidine ring nitrogen. This attack initiates the ring closure to form the triazine ring, making HNO₂ an essential facilitator for this specific cyclization pathway. nih.gov
Dimethylformamide-dimethylacetal (DMF-DMA): DMF-DMA is a versatile and highly reactive reagent used extensively in heterocyclic synthesis. scirp.orgscirp.orgguidechem.com It can function as both a methylating and a cyclizing agent. nih.govresearchgate.net In the context of pyrimidine-based heterocycles, DMF-DMA can react with active methylene (B1212753) groups or amino groups. scirp.orgnih.gov For instance, in the synthesis of pyrazolopyrimidines (structurally related to pyrimidotriazines), hydrazone intermediates are reacted with DMF-DMA. nih.gov The reaction proceeds via a nucleophilic attack of an active C-5 carbon of the pyrimidine ring on the electrophilic carbon of DMF-DMA, followed by the elimination of dimethylamine (B145610) and methanol. researchgate.net This forms a reactive enamine intermediate which then undergoes intramolecular cyclization. researchgate.netscirp.org The role of DMF-DMA is to act as a "one-carbon" building block, providing the necessary carbon atom to complete the formation of the new heterocyclic ring. guidechem.com Its high reactivity allows these reactions to proceed under relatively mild conditions, often with high yields. nih.govchemrxiv.org
Table 2: Function of Key Reagents in Pyrimidotriazine Synthesis
| Reagent | Chemical Name | Role in Synthesis | Mechanistic Action |
|---|---|---|---|
| HNO₂ | Nitrous Acid | Activating Agent | Nitrosation of hydrazone intermediate to facilitate intramolecular cyclization. nih.gov |
| DMF-DMA | Dimethylformamide-dimethylacetal | Cyclizing Agent / One-Carbon Synthon | Reacts with nucleophiles (e.g., active C-H or N-H) to form a reactive intermediate that undergoes ring closure. nih.govresearchgate.netscirp.org |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Pyrimido 5,4 E 1 2 3 Triazin 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignments. nih.govufv.br
In ¹H NMR spectra of pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine derivatives, the chemical shifts of protons provide significant structural clues. For instance, protons attached to the pyrimidine (B1678525) and triazine rings typically appear in the aromatic region of the spectrum. Protons of substituent groups, such as alkyl or aryl moieties, will have characteristic chemical shifts depending on their electronic environment. For example, in the ¹H-NMR spectrum of a 3-aryl-8-propylpyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine-5,7(6H,8H)-dione, the aromatic protons appear as a multiplet, while the propyl group protons show distinct signals corresponding to the CH₂, CH₂, and CH₃ groups. nih.gov The protons of NH groups in the heterocyclic rings are often observed as broad singlets and are exchangeable with D₂O. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the pyrimidine and triazine rings are characteristic of their heterocyclic nature. nih.govresearchgate.net Carbonyl carbons in derivatives containing dione (B5365651) functionalities typically resonate at downfield chemical shifts. nih.gov The signals for carbons in substituent groups further aid in the complete structural assignment. For example, the downfield shift of the α-carbon of a hydrazone intermediate can be observed around δ 145 ppm in the ¹³C-NMR spectra. nih.gov
Table 1: Representative ¹H NMR Spectral Data for a Pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.25 | s | - |
| Harom | 8.42–8.40 | d | 5.2 |
| Harom | 7.62–7.61 | m | - |
| CH₂ | 3.24–3.21 | t | - |
| CH₂ | 1.68–1.63 | m | - |
| CH₃ | 0.98–0.94 | t | - |
Table 2: Representative ¹³C NMR Spectral Data for a Pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 160.4 |
| C (aromatic/heterocyclic) | 154.7, 150.8, 149.4, 146.2, 134.2, 131.3, 129.3, 127.1 |
| CH₂ | 42.4 |
| CH₂ | 20.6 |
| CH₃ | 11.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazin-5-amine derivatives. nih.govufv.br High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in the deduction of its molecular formula.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. Electron impact (EI) ionization often leads to characteristic fragmentation of the heterocyclic core and its substituents. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For instance, the mass spectra of some pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine derivatives show the expected molecular ion peaks, which confirms their molecular weight. nih.govnih.gov The fragmentation of these compounds often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org
Table 3: Mass Spectrometry Data for a Representative Pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine Derivative
| Ion | m/z (relative intensity, %) |
| [M]⁺ | 283 (16) |
| [M-C₂H₄]⁺ | 255 (20) |
| [M-C₂H₅]⁺ | 254 (38) |
| [M-C₆H₅CO]⁺ | 171 (13) |
| [C₆H₅CO]⁺ | 105 (100) |
| [C₆H₅]⁺ | 77 (29) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine derivatives. nih.govufv.br The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
Key functional groups that can be identified in the IR spectra of these compounds include:
N-H stretching: The N-H bonds of the amine group and the heterocyclic rings typically show absorption bands in the region of 3100-3500 cm⁻¹. nih.govresearchgate.net
C=O stretching: Derivatives containing carbonyl groups, such as diones, exhibit strong absorption bands in the range of 1650-1750 cm⁻¹. nih.govresearchgate.net
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidotriazine ring system are observed in the 1500-1650 cm⁻¹ region. nih.gov
C-H stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nih.gov
Table 4: Characteristic IR Absorption Frequencies for Pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch | 1650 - 1750 | Strong |
| C=N Stretch | 1550 - 1650 | Medium-Strong |
| C=C Stretch | 1500 - 1600 | Medium |
Chromatographic Methods for Purity Verification and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of synthesized pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazin-5-amine derivatives and for separating mixtures of compounds.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of a sample. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase, the components of a mixture can be separated based on their differential partitioning between the two phases. The purity of the target compound can be determined by the relative area of its peak in the chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separated components are visualized as spots, and the purity can be qualitatively assessed by the number of spots present.
The combination of these advanced analytical techniques provides a comprehensive characterization of pyrimido[5,4-e] nih.govufv.brresearchgate.nettriazin-5-amine derivatives, ensuring the confirmation of their structure and the assessment of their purity, which are critical for any subsequent studies or applications. sapub.orgnih.gov
Molecular and Biochemical Investigations of Pyrimido 5,4 E 1 2 3 Triazin 5 Amine Derivatives
In Vitro Enzyme Inhibition Kinetics and Mechanistic Pathways
Based on a comprehensive review of available scientific literature, no specific data was found regarding the inhibitory activity of Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazin-5-amine derivatives against Poly (ADP-ribose) polymerase-1 (PARP-1), 15-Lipoxygenase, Lysine Demethylase 4C (KDM4C), or Sirtuin 1 (SIRT1).
Consistent with the lack of data on direct enzyme inhibition, there is no available information detailing the specific molecular interaction mechanisms between Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazin-5-amine derivatives and the aforementioned enzymes.
Modulation of Cellular Signaling Pathways
Research has shown that derivatives of the Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazine-5,7(1H,6H)-dione scaffold can act as novel small molecule amplifiers of Heat Shock Factor 1 (HSF1) transcriptional activity. HSF1 is a crucial transcription factor that regulates the expression of heat shock proteins (HSPs) in response to cellular stress. The activation of HSF1 is a key component of the cellular protective stress response.
A lead optimization study led to the identification of compound 4A-13 , a Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazine-5,7(1H,6H)-dione derivative, which demonstrated significant potency in activating HSF1 under conditions of mild heat stress. nih.gov This compound also exhibited considerable cytoprotective effects in cellular models of toxicity. nih.gov
HSF1 Activation by Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazine-5,7(1H,6H)-dione Derivative
| Compound | Activity | EC50 (µM) | Assay Condition | Reference |
|---|---|---|---|---|
| 4A-13 | HSF1 Transcriptional Activity Amplification | 2.5 | Mild Heat Stress | nih.gov |
While some derivatives of the Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazine scaffold have been evaluated for general anticancer activity, specific studies detailing their influence on DNA synthesis or their ability to induce cell cycle arrest at the G2/M phase are not available in the reviewed literature. nih.gov
No published research was identified that specifically investigates the ability of Pyrimido[5,4-e] nih.govmums.ac.irijbs.comtriazin-5-amine derivatives to induce molecular modifications such as the acetylation of the p53 tumor suppressor protein or α-tubulin.
Mechanistic Studies of Antimicrobial and Antiviral Activity (Non-Clinical)
Derivatives of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine ring system are recognized for their broad-spectrum biological activities, which include antimicrobial and antiviral properties. nih.gov Naturally occurring antibiotics such as fervenulin, reumycin, and xanthothricin feature the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine core and have demonstrated both antimicrobial and antitumor capabilities. nih.gov Reumycin, for instance, was isolated from Actinomyces rectus bruneus and has been utilized as an antitumor antibiotic. nih.gov
While specific mechanistic studies on Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazin-5-amine are not extensively detailed in the reviewed literature, the broader class of pyrimidotriazine antibiotics is known to exhibit a wide spectrum of activity. nih.gov The structural similarity of these compounds to purine (B94841) bases suggests that they may act as antimetabolites, interfering with nucleic acid synthesis or other fundamental biochemical pathways in microbial and viral replication. nih.gov
Some hetero-annelated 1,2,4-triazines have shown clinical potential against influenza A and B viruses, as well as anti-HIV activity. nih.gov The proposed antiviral mechanisms for related heterocyclic systems, such as pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines, include the inhibition of key viral enzymes like neuraminidase, which is crucial for the release of new viral particles from infected cells. mdpi.com
Mechanistic Studies of Antiproliferative Effects on Specific Cancer Cell Lines (Non-Clinical)
A number of studies have investigated the antiproliferative effects of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives against various cancer cell lines. These non-clinical investigations have provided insights into their potential mechanisms of action, which appear to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
One study detailed the synthesis and evaluation of a series of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives for their cytotoxic activity against the human lung carcinoma cell line (A549). nih.govnih.govresearchgate.net The results highlighted that several of these compounds exhibited significant antiproliferative effects, with one derivative, compound 6b , demonstrating a particularly low IC50 value of 3.6 μM. nih.govnih.govresearchgate.net
| Compound | IC50 (μM) |
|---|---|
| 6b | 3.6 |
| 9 | Data not available in snippet |
| 5a | Data not available in snippet |
| 8 | Data not available in snippet |
| 5e | Data not available in snippet |
| 6e | Data not available in snippet |
| 5b | Data not available in snippet |
| 5f | Data not available in snippet |
| 7a | Data not available in snippet |
| 5c | Data not available in snippet |
| 6c | Data not available in snippet |
| 7b | Data not available in snippet |
| 6a | Data not available in snippet |
| 11 | Data not available in snippet |
| 5d | Data not available in snippet |
| 6d | Data not available in snippet |
Further mechanistic studies on related triazine derivatives have shed light on their cellular effects. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have been shown to induce apoptosis in various cancer cell lines, including HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com The induction of apoptosis was found to be concentration-dependent, with a notable increase in apoptotic cells observed at concentrations corresponding to 2xIC50. mdpi.com These compounds were also found to cause cell cycle arrest, particularly in the G0/G1 or S phase, depending on the cell line. mdpi.com
The pro-apoptotic activity of these related triazine compounds is linked to their ability to induce oxidative stress and affect the mitochondrial transmembrane potential. mdpi.com Some derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com
Structure Activity Relationship Sar and Scaffold Optimization Studies for Pyrimido 5,4 E 1 2 3 Triazin 5 Amine Analogues
Systematic Variation of Substituents and Their Impact on Biological Activity
Systematic modification of substituents on the pyrimido[5,4-e] nih.govnih.govontosight.aitriazine scaffold allows researchers to probe the chemical space and determine the electronic and steric requirements for optimal biological activity. A key area of investigation has been the substitution on an aryl ring attached to the triazine portion of the core structure.
One study synthesized a series of 3-aryl-pyrimido[5,4-e] nih.govnih.govontosight.aitriazine-5,7(6H,8H)-dione derivatives and evaluated their in vitro anticancer activity against the A549 human lung carcinoma cell line. nih.govnih.gov The primary point of variation was the substituent at the para-position of the 3-phenyl ring. The results demonstrated a clear dependence of cytotoxic activity on the nature of this substituent. nih.gov
The compound with a chloro group at the R position (Compound 6b ) exhibited the highest potency, with an IC50 value of 3.6 μM. nih.govnih.gov In contrast, the unsubstituted parent compound (R=H, Compound 6a ) was significantly less active. nih.gov Introducing electron-donating groups, such as hydroxyl (Compound 6d ) or methoxy (B1213986) (Compound 6c ), or a strong electron-withdrawing group like nitro (Compound 6e ), led to a decrease in anticancer activity compared to the chloro-substituted analogue. nih.gov This suggests that a moderately electron-withdrawing substituent at this position is favorable for activity against this specific cell line.
| Compound | Substituent (R) | Anticancer Activity (IC50) against A549 cell line (μM) |
|---|---|---|
| 6a | -H | > 50 |
| 6b | 4-Cl | 3.6 |
| 6c | 4-OCH3 | > 50 |
| 6d | 4-OH | > 50 |
| 6e | 4-NO2 | 15.1 |
Identification of Key Pharmacophore Features and Active Motifs
Based on SAR studies, several key pharmacophoric features of the pyrimido[5,4-e] nih.govnih.govontosight.aitriazine scaffold can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
The Fused Heterocyclic Core: The planar, bicyclic pyrimido[5,4-e] nih.govnih.govontosight.aitriazine ring system is the fundamental component of the pharmacophore. nih.govontosight.ai Its aromatic nature and specific arrangement of nitrogen atoms are critical for binding to biological targets. This core structure is the essential active ingredient in antibiotics like fervenulin, xanthothricin, and reumycin, which are known for their antitumor and antimicrobial activities. nih.gov
Substitution at the C3 Position: The presence of a substituted aryl group at the C3 position of the triazine ring is a crucial motif for modulating anticancer activity. As detailed in the SAR studies, the electronic properties of the substituents on this ring directly influence the compound's potency. nih.gov
Hydrogen Bonding Moieties: In the studied pyrimido[5,4-e] nih.govnih.govontosight.aitriazine-5,7(1H,6H)-dione series, the carbonyl groups at the C5 and C7 positions of the pyrimidine (B1678525) ring are significant. These groups can act as hydrogen bond acceptors, which is a common mechanism for interaction with amino acid residues in the active site of protein targets. For the parent compound specified as pyrimido[5,4-e] nih.govnih.govontosight.aitriazin-5-amine, the amine group at the C5 position would be a key hydrogen bond donor and acceptor, playing a vital role in molecular recognition.
Design Principles for Enhanced Target Selectivity and Potency
The insights gained from SAR and pharmacophore modeling provide clear principles for the rational design of new analogues with improved potency and selectivity.
Strategic Substitution on the Aryl Moiety: A primary design strategy involves the strategic placement of specific functional groups on the C3-aryl ring. The superior activity of the 4-chloro substituted analogue (Compound 6b ) suggests that exploring other halogens (F, Br, I) or small, moderately electron-withdrawing groups at the para-position could be a fruitful avenue for enhancing potency. nih.govnih.gov
Successful Lead Optimization: The application of these design principles has been demonstrated in the development of novel pyrimido[5,4-e] nih.govnih.govontosight.aitriazine-5,7(1H,6H)-dione derivatives as small molecule amplifiers of heat shock factor 1 (HSF1) activity. nih.gov A focused lead optimization campaign led to the discovery of compound 4A-13, which showed potent HSF1 activity (EC50 = 2.5 μM) and provided significant cytoprotection in cell-based toxicity models. nih.gov This success underscores the value of iterative design, synthesis, and testing to refine the scaffold for a specific biological target.
Computational Chemistry and Molecular Modeling Applications in Pyrimido 5,4 E 1 2 3 Triazin 5 Amine Research
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimido[5,t4-e] researchgate.netnih.govnih.govtriazine derivatives, docking studies are instrumental in understanding how these ligands interact with the active sites of biological targets like enzymes and receptors.
Research has shown that derivatives of this scaffold can form significant interactions with various protein targets. For instance, molecular docking studies on novel pyrimido[5,4-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives revealed strong hydrogen bonding interactions with the amino acid residue Aspartic Acid 197 (ASP197) of haematopoietic cell kinase. researchgate.net Similarly, docking simulations have been employed to predict the binding modes of these compounds within the active site of the oxidant enzyme peroxiredoxin 5 (PRDX5). researchgate.net
The application of docking is diverse across different therapeutic areas. Studies targeting microbial diseases have docked pyrimidoquinoline derivatives, which share a fused heterocyclic system, into the active sites of bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), revealing excellent fitting and potential for lead compound discovery. nih.gov In antiviral research, pyrimidine (B1678525) derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their potential as viral replication inhibitors. nih.gov These studies typically analyze binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-protein complex. mdpi.compensoft.net The lower the binding energy (ΔG), the more significant the predicted interaction between the ligand and the receptor. pensoft.net
| Compound Series | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Therapeutic Area |
|---|---|---|---|---|
| Pyrimido[5,4-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives | Haematopoietic Cell Kinase (2HCK) | ASP197 | Not specified | Antioxidant/Herbicidal |
| Pyrimidoquinoline derivatives | E. coli DNA Gyrase | Not specified | -8.90 to -8.10 | Antimicrobial |
| Pyrimidoquinoline derivatives | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | Antimicrobial |
| Pyrido[2,3-d]pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | Not specified | Antiviral |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves the computational assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This approach is highly valuable for narrowing down the number of candidates for synthesis and experimental testing. For the pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine scaffold, virtual screening can be used to explore vast chemical spaces and discover novel derivatives with potential biological activity.
The process often begins with the design of a virtual library of compounds based on the core pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine structure. This can involve the parallel synthesis of a library of derivatives, such as the microwave-assisted synthesis of 3-aryl-pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine-5,7-(1H,6H)-diones, which allows for the facile introduction of various chemical fragments. researchgate.net These libraries are then computationally docked against a target protein of interest.
In a typical virtual screening workflow, hundreds or thousands of compounds are evaluated based on their docking scores and predicted binding modes. pensoft.net The top-scoring compounds are then selected for further analysis, which may include more rigorous computational methods or direct experimental validation. For example, a study on 1,2,4-triazole (B32235) derivatives subjected one hundred and twelve compounds to molecular docking to screen for antioxidant activity, from which twenty-three substances were selected for further analysis based on their binding energy. pensoft.net This methodology allows researchers to efficiently prioritize compounds and focus resources on the most promising candidates, accelerating the drug discovery process.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties, structure, and reactivity of molecules. For pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine derivatives, these calculations provide fundamental insights that complement experimental findings.
DFT studies can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap (Eg) is a critical parameter, as a low gap suggests that a transition from the HOMO to the LUMO is highly feasible, indicating potential for applications in electronics and optics. scispace.com For instance, DFT analysis of a cyanurated H-acid azo dye containing a triazine ring yielded a low energy gap of 2.947 eV. scispace.com
Furthermore, these calculations can be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and help explain its chemical reactivity. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to understand donor-acceptor orbital interactions that contribute to the stabilization of a compound. scispace.commdpi.com These computational analyses are valuable for understanding the intrinsic properties of the pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine scaffold and predicting how substitutions will affect its electronic structure and reactivity. researchgate.netlookchem.com
| Compound/Scaffold | Method | Calculated Parameter | Value | Significance |
|---|---|---|---|---|
| Cyanurated H-acid (CHA) azo dye | DFT (B3LYP/6–311+G(d,p)) | HOMO-LUMO Energy Gap (Eg) | 2.947 eV | Indicates high feasibility of electronic transition. |
| Pyrimido[5,4-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives | DFT | Not specified | Not specified | Used to support molecular docking and interaction studies. researchgate.net |
| s-Triazine bis-Schiff base | DFT | Conformational Energies | Varies by conformer | Identified the most thermodynamically stable conformer. mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-target interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. For complex heterocyclic systems like triazine derivatives, understanding the preferred conformations is crucial, as it dictates how the molecule presents itself to a biological target. mdpi.commdpi.com DFT calculations are often used to determine the relative energies of different conformers, identifying the most stable structures. mdpi.com
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations of a ligand-protein complex can assess the stability of the binding pose predicted by docking. researchgate.net By simulating the complex for nanoseconds, researchers can observe whether the key interactions are maintained. pensoft.net
Analyses of MD trajectories include calculating the root-mean-square deviation (RMSD) to measure the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the solvent-accessible surface area (SASA) to assess changes in the complex's exposure to the solvent. pensoft.net For example, MD simulations performed on pyrimido[5,4-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives helped to identify key amino acids in the active site of an enzyme and provided information regarding the mechanism of interaction. researchgate.net Similarly, 100-nanosecond simulations of 1,2,4-triazole derivatives in complex with target enzymes indicated great stability, supporting their potential as inhibitors. pensoft.net
Advanced Heterocyclic Annulation and Rearrangement Chemistry of Pyrimido 5,4 E 1 2 3 Triazine Scaffolds
Synthesis of Polycyclic Fused Systems Containing the Pyrimido[5,4-e]researchgate.netnih.govnih.govtriazine Moiety
The construction of polycyclic systems by fusing additional heterocyclic rings onto the pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine core is a key strategy for expanding its chemical space. These annulation reactions typically involve the cyclization of appropriately substituted pyrimidotriazine precursors.
One notable example involves the synthesis of the novel pyrimido[5,4-e]tetrazolo[5,1-c] researchgate.netnih.govnih.govtriazine system. This tetracyclic structure is achieved through the reaction of 5-hydrazinyl-1H-tetrazole with substituted pyrimidine (B1678525) precursors, followed by a cyclization step that forms both the triazine and tetrazole rings fused to the pyrimidine core. researchgate.net
Another significant polycyclic system is derived from the fusion of an indole (B1671886) moiety. Researchers have successfully synthesized novel fused pyrimido[4″,5″:5′,6′] researchgate.netnih.govnih.govtriazino[3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indoles. The synthesis begins with 3-amino- researchgate.netnih.govnih.govtriazino[5,6-b]indole, which is first converted to a 1-amino researchgate.netnih.govnih.govtriazino[3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indole-2-carbonitrile intermediate. This intermediate possesses the necessary functional groups—an amino group and a nitrile group in a vicinal arrangement—that can undergo cyclization to form the fused pyrimidine ring. For instance, reaction of this intermediate with formamide (B127407) leads to the annulation of the pyrimidine ring, yielding a 4-aminopyrimido[4″,5″:5′,6′] researchgate.netnih.govnih.govtriazino[3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indole.
The following table summarizes representative annulation strategies for the formation of polycyclic systems.
| Target Polycyclic System | Key Precursor | Annulation Reagent/Condition | Fused Ring Formed |
|---|---|---|---|
| Pyrimido[5,4-e]tetrazolo[5,1-c] researchgate.netnih.govnih.govtriazine | Substituted Pyrimidine | 5-Hydrazinyl-1H-tetrazole followed by cyclization | Tetrazole and Triazine |
| Pyrimido[4″,5″:5′,6′] researchgate.netnih.govnih.govtriazino [3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indole | 1-Amino researchgate.netnih.govnih.govtriazino[3′,4′:3,4] researchgate.netnih.govnih.govtriazino[5,6-b]indole-2-carbonitrile | Formamide | Pyrimidine |
Intramolecular Rearrangements and Recyclization Processes
Pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine scaffolds and closely related fused heterocyclic systems can undergo intriguing intramolecular rearrangements, which often lead to more thermodynamically stable isomers. The most relevant of these is the Dimroth rearrangement. d-nb.info
The Dimroth rearrangement is a well-documented process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic nitrogen atoms. d-nb.info The mechanism typically proceeds through a ring-opening of the heterocyclic core to an intermediate, followed by bond rotation and subsequent ring-closure to form a new, rearranged heterocyclic system. researchgate.net
While a Dimroth rearrangement specifically documented for a pre-existing pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine has not been extensively reported, its occurrence is highly probable based on studies of analogous systems. For example, the rearrangement of researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidines into the isomeric and more stable researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine system is a classic illustration of this process. researchgate.netacs.org This transformation occurs readily after the initial oxidative cyclization of pyrimidinylhydrazone precursors and can be catalyzed by acid. researchgate.netacs.org The proposed mechanism involves protonation, followed by cleavage of the N-N bond in the triazole ring to form an open-chain intermediate, which then recyclizes to the more stable isomer. researchgate.net
Another potential recyclization process relevant to fused systems containing a tetrazole ring is the ring-chain tautomerism between a fused tetrazole and an open-chain azide (B81097) form. For instance, in pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine systems, an equilibrium exists between the closed tricyclic tetrazole form and the corresponding 5-azido derivative of the pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine ring system. nih.gov This type of valence tautomerism is a dynamic recyclization process that can influence the reactivity and properties of the heterocyclic compound.
The table below outlines key rearrangement and recyclization processes observed in scaffolds related to pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine.
| Rearrangement/Recyclization Type | Example System | Transformation | Driving Force/Conditions |
|---|---|---|---|
| Dimroth Rearrangement | researchgate.netnih.govnih.govTriazolo[4,3-c]pyrimidine | Isomerization to researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine | Formation of a more thermodynamically stable isomer; often acid-catalyzed. researchgate.netacs.org |
| Azide-Tetrazole Tautomerism | Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine | Equilibrium between fused tetrazole ring and open-chain azido-triazine | Valence tautomerism influenced by solvent and temperature. nih.gov |
Emerging Research Directions and Future Prospects for Pyrimido 5,4 E 1 2 3 Triazin 5 Amine Research
Development of Novel Synthetic Methodologies for Diversified Libraries
The exploration of the full therapeutic potential of the pyrimido[5,4-e] nih.govnih.govnih.govtriazine core is intrinsically linked to the development of innovative and efficient synthetic strategies. The creation of diverse chemical libraries is paramount for screening against a wide array of biological targets and for establishing robust structure-activity relationships (SAR).
Recent advancements have moved beyond traditional synthetic routes to enable the introduction of a wide range of substituents at various positions of the triazine ring. A notable strategy involves the condensation of 6-hydrazinyluracil with a variety of aromatic aldehydes to form hydrazones. These intermediates then undergo nitrosation and subsequent intramolecular cyclization to yield the desired pyrimido[5,4-e] nih.govnih.govnih.govtriazine core. This method has proven effective in producing a series of derivatives with diverse aromatic substitutions. nih.gov
Another innovative approach has focused on creating analogues of naturally occurring pyrimidotriazines like fervenulin and toxoflavin (B1683212). These methods often start from readily available materials such as 2,4,6-trichloropyrimidine, which undergoes selective alkylation and hydrazinolysis to provide a key intermediate. This intermediate can then be condensed with various reagents to construct the triazine ring, allowing for the synthesis of new fervenulin analogues. ijpsr.info
The table below summarizes some of the novel synthetic approaches for generating diversified libraries of pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives.
| Starting Material | Key Reactions | Diversity Introduced |
| 6-hydrazinyluracil | Condensation with aromatic aldehydes, nitrosation, intramolecular cyclization | Aromatic substituents |
| 2,4,6-trichloropyrimidine | Selective alkylation, hydrazinolysis, condensation | Fervenulin analogues |
These methodologies are crucial for generating a wide chemical space, which is essential for the discovery of novel biological activities and for the optimization of lead compounds.
Exploration of Undiscovered Biological Targets and Mechanistic Modalities
While the anticancer properties of pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives have been a primary focus, emerging research is unveiling a broader spectrum of biological activities and novel molecular targets.
One significant area of investigation is their role as enzyme inhibitors. A novel series of pyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7-diamine derivatives has been identified as non-selective inhibitors of protein tyrosine phosphatases (PTPs), including PTP1B. nih.govresearchgate.net PTP1B is a key negative regulator of insulin signaling, making its inhibitors promising candidates for the treatment of type 2 diabetes and obesity.
Furthermore, certain derivatives of the closely related pyrimido[1,2-a] nih.govijpsr.inforesearchgate.nettriazine have been investigated for their potential to target key enzymes in cancer progression, such as phosphatidylinositol 3-kinase (PI3K), MAP kinase, and Bcr-Abl tyrosine kinase. This suggests that the broader pyrimidotriazine scaffold is a versatile platform for developing kinase inhibitors.
Beyond enzyme inhibition, pyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7(1H,6H)-dione derivatives have been identified as novel small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity. nih.govresearchgate.net HSF1 is a master regulator of the cellular stress response, and its activation can protect cells from various stressors, including those implicated in neurodegenerative diseases. This discovery opens up new avenues for the therapeutic application of this chemical class in cytoprotective strategies.
The following table highlights some of the key biological targets and the corresponding therapeutic potential of pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives.
| Biological Target | Therapeutic Potential |
| Protein Tyrosine Phosphatases (e.g., PTP1B) | Diabetes, Obesity |
| Kinases (e.g., PI3K, MAP kinase, Bcr-Abl) | Cancer |
| Heat Shock Factor 1 (HSF1) | Neurodegenerative diseases, Cytoprotection |
Application of Pyrimido[5,4-e]nih.govnih.govnih.govtriazin-5-amine Derivatives as Chemical Biology Probes
The potent and often selective biological activities of Pyrimido[5,4-e] nih.govnih.govnih.govtriazin-5-amine derivatives make them valuable tools for chemical biology. These compounds can be utilized as molecular probes to investigate complex biological processes, validate novel drug targets, and elucidate the mechanisms of action of therapeutic agents.
The development of derivatives with high affinity and specificity for a particular biological target, such as a specific kinase or phosphatase, allows for their use in target identification and validation studies. For instance, a highly selective inhibitor can be used to probe the physiological and pathological roles of its target enzyme in cellular signaling pathways.
While the direct application of fluorescently or affinity-labeled Pyrimido[5,4-e] nih.govnih.govnih.govtriazin-5-amine derivatives as probes is an emerging area, the foundational knowledge of their biological targets paves the way for such developments. The synthesis of biotinylated or fluorescently tagged analogues of potent inhibitors could enable techniques such as affinity chromatography for target protein isolation or fluorescence microscopy for visualizing the subcellular localization of the target.
The ability of certain derivatives to modulate specific cellular pathways, such as the heat shock response, makes them excellent chemical probes to study these processes. By observing the cellular effects of these compounds, researchers can gain a deeper understanding of the intricate molecular mechanisms that govern cellular homeostasis and disease.
Strategic Design for New Generation Therapeutics Based on the Pyrimido[5,4-e]nih.govnih.govnih.govtriazine Core
The strategic design of new-generation therapeutics based on the Pyrimido[5,4-e] nih.govnih.govnih.govtriazine core relies on a comprehensive understanding of its structure-activity relationships (SAR) and the application of modern drug design principles.
Lead optimization is a critical aspect of this process. For example, in the development of cytoprotective pyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7(1H,6H)-dione derivatives, lead optimization efforts focused on improving the ratio of cytotoxicity to efficacy (CC50/EC50) and enhancing the drug metabolism and pharmacokinetic (DMPK) properties. nih.gov This led to the identification of compounds with a high therapeutic index, good metabolic stability in liver microsomes, and favorable aqueous solubility. nih.gov
Structure-activity relationship studies are fundamental to guiding the design of more potent and selective compounds. For instance, the evaluation of a series of newly synthesized pyrimido[5,4-e] nih.govnih.govnih.govtriazines for their anticancer activity against human lung carcinoma (A549) cell lines revealed that specific substitutions on the triazine ring significantly influenced their cytotoxic potency. nih.gov Such data is invaluable for the rational design of next-generation anticancer agents.
The versatility of the pyrimido[5,4-e] nih.govnih.govnih.govtriazine scaffold allows for the application of various drug design strategies, including:
Scaffold Hopping: Replacing a known pharmacophore with the pyrimido[5,4-e] nih.govnih.govnih.govtriazine core to discover novel intellectual property and potentially improved properties.
Fragment-Based Drug Design: Using small molecular fragments that bind to the target protein to assemble a more potent lead compound based on the pyrimido[5,4-e] nih.govnih.govnih.govtriazine scaffold.
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design derivatives that fit optimally into the active site, thereby enhancing potency and selectivity.
Through the integration of innovative synthetic chemistry, thorough biological evaluation, and rational drug design, the Pyrimido[5,4-e] nih.govnih.govnih.govtriazine core holds immense promise for the development of a new generation of therapeutics targeting a wide range of diseases.
Q & A
Q. What are the standard synthetic routes for Pyrimido[5,4-e][1,2,4]triazin-5-amine?
The compound is synthesized via azide substitution: reacting 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine with sodium azide (NaN₃) in aqueous ethanol, yielding 5-aminopyrimido[5,4-e][1,2,4]triazine . Alkylation (e.g., with benzyl chloride) introduces substituents at the 5-position, while hydrolysis under basic conditions converts the amine to a ketone. Acid-free conditions favor pyrimidine ring opening, forming 6-amino-as-triazine-5-carboxamidine derivatives .
Q. How is the structure of this compound characterized?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, UV spectroscopy and crystallographic data validate heteroaromaticity and planar ring systems in derivatives . Advanced techniques like X-ray crystallography resolve regioselectivity in alkylation products .
Advanced Research Questions
Q. How do reaction conditions influence nucleophilic substitutions on this compound derivatives?
Under acidic conditions (e.g., HCl), nucleophiles like ethylamine or hydrazine substitute the 5-amino group directly. In contrast, neutral conditions induce pyrimidine ring cleavage, yielding carboxamidine intermediates. For instance, ethylamine in HCl produces 5-ethylamino derivatives, while hydrazine without acid forms ring-opened hydrazino-carboxamidines . Optimization requires pH control to balance substitution vs. ring-opening pathways.
Q. What computational approaches predict the drug-likeness of this compound analogs?
Tools like Osiris Property Explorer and ALOGPS 2.1 evaluate parameters such as LogP, solubility, and Lipinski’s Rule of Five. For example, imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-thiones were analyzed for lipophilicity and bioavailability, guiding prioritization of analogs with favorable pharmacokinetic profiles . Molecular docking studies further assess binding affinities to biological targets like kinase enzymes .
Q. What challenges arise in regioselective alkylation of this compound?
Alkylation at the 5-position competes with N-alkylation of the triazine ring. For example, benzyl chloride selectively targets the 5-amino group in 3-ethylpyrimido derivatives, yielding 5-benzylamino products. Steric and electronic factors influence selectivity; bulky alkylating agents may favor N-alkylation, requiring optimized reaction temperatures and solvent systems .
Q. How does ring contraction of this compound derivatives occur?
Reduction with sodium dithionite (Na₂S₂O₄) in acetic acid induces ring contraction, converting the pyrimido-triazine system into hypoxanthine analogs (e.g., 9-acetamidohypoxanthine). This transformation involves reductive cleavage of the pyrimidine ring, followed by cyclization of the residual triazine moiety. Such reactions are critical for generating bioactive purine-like scaffolds .
Q. What biological activities are observed in this compound derivatives?
Derivatives exhibit kinase inhibitory activity (e.g., Lck inhibitors) and antibiotic properties (e.g., fervenulin analogs). Biological evaluation includes in vitro assays against cancer cell lines and enzymatic inhibition studies. For example, imidazo-pyrimido-pyrimidinones showed antitubulin activity in sea urchin embryo assays, suggesting antimitotic potential .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., ring-opened carboxamidines) .
- Spectroscopic Validation : Use ¹H/¹³C NMR to distinguish between substitution and ring-opening products. Crystallography resolves regiochemical ambiguities .
- Computational Workflow : Combine molecular dynamics simulations with free energy calculations to predict binding modes of kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
